Neldazosin

Description

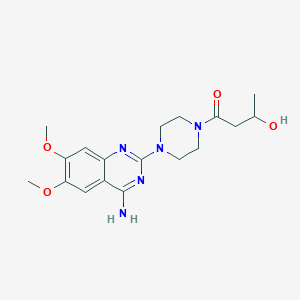

Structure

3D Structure

Propriétés

Numéro CAS |

109713-79-3 |

|---|---|

Formule moléculaire |

C18H25N5O4 |

Poids moléculaire |

375.4 g/mol |

Nom IUPAC |

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-hydroxybutan-1-one |

InChI |

InChI=1S/C18H25N5O4/c1-11(24)8-16(25)22-4-6-23(7-5-22)18-20-13-10-15(27-3)14(26-2)9-12(13)17(19)21-18/h9-11,24H,4-8H2,1-3H3,(H2,19,20,21) |

Clé InChI |

IOSMPEJNAQZKJT-UHFFFAOYSA-N |

SMILES canonique |

CC(CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O |

Synonymes |

Neldazosin |

Origine du produit |

United States |

Foundational & Exploratory

Neldazosin: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neldazosin is a potent and selective α1-adrenoceptor antagonist, belonging to the quinazoline (B50416) class of compounds. Its pharmacological action makes it a subject of interest in research related to hypertension and benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive overview of a plausible synthesis pathway for this compound, based on established organic chemistry principles and the synthesis of analogous compounds. It also details its known chemical and pharmacological properties, presents quantitative data in a structured format, and includes detailed diagrams of its synthesis and mechanism of action to support further research and development.

Chemical Properties of this compound

| Property | Value for this compound | Comparative Value for Alfuzosin (B1207546) | Reference |

| Molecular Formula | C18H25N5O4 | C19H27N5O4 | [3] |

| Molar Mass | 375.43 g/mol | 389.45 g/mol | [3] |

| Appearance | Not specified (likely a solid) | White to off-white crystalline powder | [4] |

| Melting Point | Data not available | ~240 °C | |

| Solubility | Data not available | Water: 92 mg/L at 25 °C (estimated) | |

| pKa | Data not available | 8.13 |

Synthesis Pathway of this compound

A specific, detailed synthesis pathway for this compound is not extensively documented in publicly available literature. However, a plausible and efficient multi-step synthesis can be proposed based on established methods for the synthesis of quinazoline derivatives and other α1-adrenoceptor antagonists like alfuzosin. The proposed pathway involves the synthesis of the key intermediate, 4-amino-2-chloro-6,7-dimethoxyquinazoline, followed by its coupling with piperazine (B1678402) and subsequent acylation to yield this compound.

Diagram of Proposed this compound Synthesis Pathway

Caption: Proposed multi-step synthesis pathway for this compound.

Experimental Protocols

This key intermediate can be synthesized from veratraldehyde in a series of steps:

-

Nitration of Veratraldehyde: Veratraldehyde is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding 6-nitroveratraldehyde.

-

Oxidation and Reduction: The aldehyde group of 6-nitroveratraldehyde is oxidized to a carboxylic acid, and the nitro group is subsequently reduced to an amino group to form 2-amino-4,5-dimethoxybenzoic acid.

-

Cyclization: The resulting aminobenzoic acid is cyclized with urea (B33335) at high temperatures to form 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione.

-

Chlorination: The dione (B5365651) is then chlorinated using a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) to yield 2,4-dichloro-6,7-dimethoxyquinazoline.

-

Selective Amination: The more reactive chlorine atom at the 4-position is selectively replaced by an amino group by treatment with ammonia (B1221849) to give the desired intermediate, 4-amino-2-chloro-6,7-dimethoxyquinazoline.

4-amino-2-chloro-6,7-dimethoxyquinazoline is reacted with an excess of piperazine. The reaction is typically carried out in a high-boiling point solvent such as isopropanol (B130326) or butanol under reflux conditions. The excess piperazine acts as both a reactant and a base to neutralize the HCl generated during the reaction. After the reaction is complete, the excess piperazine and solvent are removed under reduced pressure, and the product, 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine, is purified.

The final step is the acylation of the secondary amine of the piperazine ring with 3-hydroxybutanoic acid. To facilitate this amide bond formation, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used. The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. After the reaction, the urea byproduct is filtered off, and the this compound product is purified by chromatography or recrystallization.

Pharmacological Properties

Mechanism of Action

This compound is a potent α1-adrenoceptor antagonist. Alpha-1 adrenergic receptors are G-protein coupled receptors located on the smooth muscle of blood vessels and the prostate gland. When activated by catecholamines like norepinephrine (B1679862), these receptors trigger a signaling cascade that leads to smooth muscle contraction.

This compound competitively blocks these receptors, preventing the binding of norepinephrine and leading to the relaxation of smooth muscle. This results in vasodilation, a decrease in peripheral resistance, and a subsequent lowering of blood pressure. In the prostate, this smooth muscle relaxation alleviates the symptoms of benign prostatic hyperplasia by improving urinary flow.

Diagram of this compound's Mechanism of Action

Caption: Signaling pathway of the α1-adrenergic receptor and the inhibitory action of this compound.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism studies specifically for this compound are not widely published. However, based on its chemical structure and the known metabolic pathways of other quinazoline-based α1-blockers like alfuzosin and terazosin (B121538), it is anticipated that this compound is metabolized in the liver primarily by the cytochrome P450 enzyme system, with CYP3A4 likely playing a significant role. Potential metabolic pathways include oxidation, O-demethylation of the methoxy (B1213986) groups, and N-dealkylation. The resulting metabolites are generally expected to be pharmacologically inactive.

Stability and Storage

For research purposes, this compound should be stored under recommended conditions as specified in the Certificate of Analysis provided by the supplier. Generally, solid forms of such compounds are stored in a cool, dry place, protected from light. Stability studies for similar compounds, such as alfuzosin, are typically conducted under controlled temperature and humidity conditions (e.g., 40°C / 75% RH) to assess the long-term stability of the drug substance and formulated products.

Conclusion

References

- 1. WO2007074364A1 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]

- 2. Pharmacokinetic and pharmacodynamic consequences of inhibition of terazosin metabolism via CYP3A1 and/or 3A2 by DA-8159, an erectogenic, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: A Guide to the In Vitro Characterization of Neldazosin's Binding Affinity

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Neldazosin is an alpha-adrenoceptor antagonist, a class of compounds that exert their pharmacological effects by blocking alpha-adrenergic receptors, which can lead to vasodilation and a reduction in blood pressure.[1] A critical step in the preclinical development of any new chemical entity, such as this compound, is the thorough in vitro characterization of its binding affinity for its intended targets and potential off-targets. This process provides fundamental insights into the compound's potency, selectivity, and mechanism of action.

This technical guide outlines the core experimental protocols and data analysis frameworks for determining the binding affinity of this compound, with a focus on its interaction with α1-adrenoceptor subtypes. The methodologies described herein are foundational for establishing a comprehensive pharmacological profile.

Background: The Alpha-1 Adrenergic Receptor Family

The alpha-1 (α1) adrenergic receptors are members of the G-protein coupled receptor (GPCR) superfamily. They are activated by the endogenous catecholamines, norepinephrine (B1679862) and epinephrine, and mediate a variety of physiological functions, including the contraction of smooth muscle.[2] There are three distinct α1-adrenoceptor subtypes that have been cloned and characterized: α1A, α1B, and α1D.[2][3]

Understanding the affinity of a compound like this compound for each of these subtypes is crucial, as subtype selectivity can have significant implications for therapeutic efficacy and side-effect profiles. The primary signaling pathway for α1-adrenoceptors involves the Gq/G11 family of G-proteins, which activate phospholipase C, leading to an increase in intracellular calcium.[4]

Caption: Alpha-1 adrenoceptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor due to their sensitivity and robustness. These assays can be configured to determine receptor density (Bmax), ligand affinity (Kd), and the affinity of competing unlabeled drugs (Ki).

Protocol 1: Cell Membrane Preparation

Accurate binding data relies on high-quality receptor preparations. Typically, this involves using cell lines recombinantly expressing a specific α1-adrenoceptor subtype or homogenates from tissues known to express the receptors.

Methodology:

-

Cell Culture & Harvest: Grow cells expressing the target receptor (e.g., HEK293-α1A) to near confluence. Harvest the cells by scraping and centrifugation.

-

Homogenization: Resuspend the cell pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors. Homogenize the suspension using a Dounce or polytron homogenizer.

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

-

Washing & Storage: Resuspend the membrane pellet in a fresh buffer and repeat the high-speed centrifugation. Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Pierce® BCA assay.

Protocol 2: Competition Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Assay Setup: The assay is typically performed in a 96-well plate format in a final volume of 250 µL.

-

Component Addition: To each well, add the following in order:

-

150 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-50 µg) diluted in assay buffer.

-

50 µL of the competing test compound (this compound) at various concentrations (typically a 10-point, five-log unit range). For control wells (total binding), add 50 µL of buffer. For non-specific binding wells, add a high concentration of a known unlabeled antagonist.

-

50 µL of a suitable radioligand (e.g., [3H]prazosin) at a fixed concentration, typically at or near its Kd value.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.

-

Separation of Bound/Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand via vacuum filtration onto glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% PEI).

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Dry the filters, add a scintillation cocktail, and count the radioactivity using a scintillation counter.

Caption: Workflow for a competition radioligand binding assay.

Data Presentation and Analysis

Data Analysis

The raw data (counts per minute) from the scintillation counter is processed to determine the specific binding at each concentration of the test compound.

-

Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

IC50 Determination: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Ki Calculation: The IC50 value is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

-

Quantitative Data Summary

The binding affinities of this compound and other reference α1-adrenoceptor antagonists can be summarized for clear comparison across the different receptor subtypes.

Table 1: Comparative Binding Affinity (Ki, nM) of α1-Adrenoceptor Antagonists

| Compound | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | Selectivity Profile |

| This compound | TBD | TBD | TBD | To Be Determined |

| Prazosin | 2.0 | 5.0 | 7.9 | Non-selective |

| Tamsulosin | 0.04 | 4.7 | 1.4 | α1A/α1D > α1B |

| Doxazosin | 1.6 (pKi 8.8) | 5.0 (pKi 8.3) | 12.6 (pKi 7.9) | Non-selective |

| Alfuzosin | 6.3 | 10.0 | 12.6 | Non-selective |

| Silodosin | 0.2 | >1000 | >1000 | Highly α1A selective |

Note: Data for reference compounds are compiled from published literature and may vary based on experimental conditions. pKi values were converted to nM for consistency where necessary.

Visualization of Binding Logic

The relationship between the different ligands competing for the same receptor binding site is a fundamental concept in these assays.

Caption: Competitive binding of this compound and a radioligand to the α1-adrenoceptor.

Conclusion

The in vitro characterization of this compound's binding affinity is a data-driven process essential for its pharmacological evaluation. By employing robust methodologies such as competitive radioligand binding assays, researchers can precisely quantify the potency (Ki) and selectivity of this compound for the α1-adrenoceptor subtypes. This information is foundational for guiding further drug development, predicting in vivo efficacy, and understanding the potential for off-target effects. The protocols and frameworks presented in this guide provide a comprehensive approach to achieving these critical objectives.

References

Neldazosin Target Validation in Cellular Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the necessary methodologies and data interpretation for the target validation of Neldazosin in cellular models. This compound is classified as an alpha-1 adrenergic receptor antagonist.[1] The primary therapeutic targets for this class of drugs are the alpha-1 adrenoceptors, which are G protein-coupled receptors (GPCRs) involved in the regulation of smooth muscle tone, particularly in the vasculature and the prostate.[2][3]

Introduction to this compound and its Putative Target

This compound is an alpha-adrenoreceptor antagonist that exerts its pharmacological effects by blocking alpha-adrenergic receptors, leading to vasodilation and a reduction in blood pressure.[1] The alpha-1 adrenergic receptors, which are Gq-coupled, are the primary targets.[4] Upon activation by endogenous catecholamines like norepinephrine, these receptors activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. This compound, by blocking these receptors, inhibits this signaling cascade, resulting in smooth muscle relaxation. There are three main subtypes of the alpha-1 adrenoceptor: α1A, α1B, and α1D, with differential tissue distribution and physiological roles. The α1A subtype is predominant in the prostate, making it a key target for the treatment of benign prostatic hyperplasia (BPH), while all three subtypes are present in vascular smooth muscle.

Cellular Models for this compound Target Validation

The selection of appropriate cellular models is critical for the successful validation of this compound's target engagement and pharmacological activity.

-

Recombinant Cell Lines: Cell lines such as Human Embryonic Kidney 293 (HEK293) or Human Osteosarcoma (U2OS) cells are often used. These cells do not endogenously express alpha-1 adrenoceptors but can be stably transfected to express a single subtype (α1A, α1B, or α1D). This allows for the precise characterization of this compound's interaction with each receptor subtype in isolation.

-

Primary Vascular Smooth Muscle Cells (VSMCs): These cells are isolated from blood vessels and endogenously express a mixed population of alpha-1 adrenoceptor subtypes. They provide a more physiologically relevant model for studying the effects of this compound on vascular smooth muscle contraction.

-

Primary Prostate Smooth Muscle Cells (PSMCs): Isolated from prostate tissue, these cells are crucial for validating the efficacy of this compound for its potential application in BPH. They predominantly express the α1A adrenoceptor subtype.

Experimental Protocols for Target Validation

A multi-faceted approach employing a series of well-established assays is necessary to validate the interaction of this compound with its target and to quantify its functional consequences.

Radioligand Binding Assays

These assays directly measure the affinity of this compound for the alpha-1 adrenoceptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each alpha-1 adrenoceptor subtype.

Principle: This is a competitive binding assay where this compound competes with a radiolabeled ligand (e.g., [3H]-Prazosin) for binding to the receptor. The amount of radioligand displaced by increasing concentrations of this compound is measured to determine its binding affinity.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture recombinant cell lines (HEK293 or U2OS) stably expressing either human α1A, α1B, or α1D adrenoceptors.

-

Harvest the cells and prepare cell membranes by homogenization and centrifugation.

-

-

Binding Assay:

-

Incubate the cell membranes with a fixed concentration of [3H]-Prazosin and a range of concentrations of unlabeled this compound.

-

Incubate at room temperature for 60 minutes to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of [3H]-Prazosin against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Second Messenger Assays: Inositol Trisphosphate (IP3) Accumulation

This assay measures the ability of this compound to inhibit the production of the second messenger IP3 following receptor stimulation.

Objective: To determine the functional antagonist potency of this compound by measuring its effect on agonist-induced IP3 accumulation.

Principle: Activation of Gq-coupled alpha-1 adrenoceptors stimulates PLC, leading to the production of IP3. The amount of IP3 produced can be quantified using commercially available kits, typically based on a competitive binding assay.

Methodology:

-

Cell Culture and Stimulation:

-

Seed cells (recombinant or primary) in multi-well plates.

-

Pre-incubate the cells with increasing concentrations of this compound for a defined period.

-

Stimulate the cells with a fixed concentration of an alpha-1 adrenoceptor agonist (e.g., phenylephrine (B352888) or norepinephrine).

-

-

IP3 Measurement:

-

Lyse the cells to release intracellular IP3.

-

Measure the IP3 concentration in the cell lysates using a commercially available IP3 assay kit (e.g., ELISA-based).

-

-

Data Analysis:

-

Plot the amount of IP3 produced against the logarithm of the this compound concentration.

-

Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced IP3 production.

-

Calcium Mobilization Assays

This is a high-throughput functional assay that measures the inhibition of agonist-induced intracellular calcium release.

Objective: To assess the functional antagonism of this compound by measuring its ability to block agonist-induced increases in intracellular calcium.

Principle: The binding of an agonist to the alpha-1 adrenoceptor triggers the release of calcium from the endoplasmic reticulum into the cytoplasm. This transient increase in intracellular calcium can be detected using fluorescent calcium indicators (e.g., Fluo-4 AM).

Methodology:

-

Cell Culture and Dye Loading:

-

Plate the cells in a black-walled, clear-bottom multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) to prevent dye extrusion.

-

-

Compound Addition and Fluorescence Measurement:

-

Use a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

-

Add increasing concentrations of this compound to the wells and incubate.

-

Inject a fixed concentration of an agonist (e.g., norepinephrine) and immediately measure the fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration.

-

Determine the IC50 value for the inhibition of the calcium response.

-

Data Presentation and Interpretation

Table 1: Binding Affinity of Alpha-1 Adrenoceptor Antagonists

| Compound | α1A-AR (log KD) | α1B-AR (log KD) | α1D-AR (log KD) | Reference |

| Doxazosin | -8.58 | -8.46 | -8.33 | |

| Tamsulosin | -9.84 | -8.76 | -9.62 | |

| Alfuzosin | ~ -8.0 | ~ -8.0 | ~ -8.0 | |

| This compound | TBD | TBD | TBD |

TBD: To be determined through experimentation.

Table 2: Functional Antagonist Potency (IC50) of Alpha-1 Adrenoceptor Antagonists

| Compound | Calcium Mobilization (IC50, nM) in α1A-expressing cells | IP3 Accumulation (IC50, nM) in α1A-expressing cells | Reference |

| Doxazosin | ~ 1-10 | ~ 1-10 | Representative |

| Tamsulosin | ~ 0.1-1 | ~ 0.1-1 | Representative |

| Alfuzosin | ~ 10-100 | ~ 10-100 | Representative |

| This compound | TBD | TBD |

TBD: To be determined through experimentation. Representative values are based on the general potency of these compounds.

Visualizing Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided to illustrate the key signaling pathways and experimental workflows.

Caption: this compound blocks the alpha-1 adrenoceptor signaling pathway.

Caption: Workflow for determining this compound's binding affinity.

Caption: Workflow for assessing this compound's functional antagonism.

Conclusion

The comprehensive validation of this compound as an alpha-1 adrenergic receptor antagonist requires a systematic approach using a combination of binding and functional cellular assays. By employing recombinant cell lines expressing individual receptor subtypes alongside more physiologically relevant primary smooth muscle cells, researchers can build a robust data package. This includes determining the binding affinity (Ki) for each subtype and quantifying the functional antagonist potency (IC50) through second messenger and calcium mobilization assays. The methodologies and data presentation formats outlined in this guide provide a framework for the rigorous evaluation of this compound, ultimately supporting its further development as a potential therapeutic agent.

References

Investigating the selectivity of Neldazosin for alpha-1a vs alpha-1b receptors

Despite a thorough investigation into the selectivity of Neldazosin for alpha-1a versus alpha-1b adrenergic receptors, a comprehensive survey of publicly available scientific literature and pharmacological databases reveals a conspicuous absence of quantitative data to definitively characterize its binding affinity and functional potency at these specific receptor subtypes. This lack of specific data for this compound prevents a detailed comparative analysis and the creation of a technical guide on its receptor selectivity profile.

While the broader class of alpha-1 adrenergic antagonists has been extensively studied for their roles in conditions such as benign prostatic hyperplasia (BPH) and hypertension, this compound's specific interactions with the alpha-1a and alpha-1b subtypes remain largely undocumented in the accessible scientific domain.

The Landscape of Alpha-1 Adrenergic Receptor Selectivity

Alpha-1 adrenergic receptors, G-protein coupled receptors activated by the catecholamines norepinephrine (B1679862) and epinephrine, are categorized into three main subtypes: α1a, α1b, and α1d. The differential tissue distribution of these subtypes is a cornerstone of modern pharmacology, enabling the development of subtype-selective antagonists to target specific physiological processes while minimizing off-target effects.

-

Alpha-1a receptors are predominantly located in the smooth muscle of the prostate, bladder neck, and urethra. Antagonism of these receptors leads to smooth muscle relaxation, improving urinary flow and providing relief for symptoms of BPH.

-

Alpha-1b receptors are primarily found in vascular smooth muscle, where their blockade results in vasodilation and a subsequent reduction in blood pressure.

The ideal alpha-1 antagonist for BPH would exhibit high selectivity for the alpha-1a subtype over the alpha-1b subtype to alleviate urinary symptoms without causing significant cardiovascular side effects like orthostatic hypotension.

Standard Methodologies for Determining Receptor Selectivity

The investigation of a compound's selectivity for receptor subtypes typically involves a combination of in vitro assays designed to quantify both binding affinity and functional activity.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a drug for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. By competing with the radiolabeled ligand, the unlabeled drug's binding affinity (Ki) can be determined. A lower Ki value indicates a higher binding affinity.

To assess selectivity, competitive binding assays are performed on cells or membranes expressing either the alpha-1a or alpha-1b receptor subtype. The ratio of the Ki values for the two subtypes provides a quantitative measure of binding selectivity.

Functional Assays

Functional assays measure the biological response elicited by a drug upon binding to its target receptor. For alpha-1 adrenergic receptors, which are coupled to Gq/11 proteins, activation leads to the stimulation of phospholipase C (PLC) and subsequent downstream signaling events.

-

Inositol (B14025) Phosphate (IP) Accumulation Assays: Activation of the Gq/11 pathway by an agonist leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is a second messenger that can be measured to quantify receptor activation. Antagonist potency is determined by its ability to inhibit agonist-stimulated IP accumulation, yielding an IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).

-

Calcium Mobilization Assays: The IP3 generated upon receptor activation binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium can be measured using fluorescent calcium indicators. The potency of an antagonist (IC50) is determined by its ability to block agonist-induced calcium mobilization.

The ratio of IC50 or EC50 (for agonists) values obtained from functional assays for the alpha-1a and alpha-1b receptor subtypes indicates the functional selectivity of the compound.

Visualizing the Methodologies

To illustrate the experimental approaches used to determine receptor selectivity, the following diagrams, generated using the DOT language for Graphviz, outline the core signaling pathway and a typical experimental workflow.

Caption: Signaling pathway of alpha-1a and alpha-1b adrenergic receptors.

Caption: A generalized experimental workflow for assessing receptor selectivity.

Conclusion

In the absence of specific binding and functional data for this compound at alpha-1a and alpha-1b adrenergic receptors, a definitive technical guide on its selectivity cannot be constructed. The methodologies to generate such crucial data are well-established within the field of pharmacology. Future research providing quantitative Ki and IC50/EC50 values from radioligand binding and functional assays will be necessary to elucidate the precise selectivity profile of this compound and to understand its potential therapeutic advantages and limitations in comparison to other alpha-1 adrenergic antagonists. Until such data becomes available, the selectivity of this compound for alpha-1a versus alpha-1b receptors remains an open question for the scientific community.

Methodological & Application

Application Notes and Protocols for Measuring Neldazosin Potency Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neldazosin is a potent and selective alpha-1 adrenergic receptor antagonist.[1] These receptors are G-protein coupled receptors (GPCRs) that are specifically Gq-coupled.[1] The antagonism of alpha-1 adrenergic receptors by compounds like this compound leads to the relaxation of smooth muscle, particularly in blood vessels and the prostate, making it a subject of interest for conditions such as hypertension and benign prostatic hyperplasia (BPH).[1] Accurate determination of this compound's potency is crucial for understanding its pharmacological profile and for the development of potential therapeutics. This document provides detailed protocols for two key cell-based assays to measure the potency of this compound: a Radioligand Binding Assay and a Calcium Flux Assay.

Signaling Pathway of Alpha-1 Adrenergic Receptors

Alpha-1 adrenergic receptors are coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic calcium is a hallmark of alpha-1 adrenergic receptor activation and can be measured to determine the functional potency of antagonists like this compound.

References

Application Notes and Protocols for Neldazosin Radioligand Binding Assay

These application notes provide a detailed protocol for a radioligand binding assay to characterize the interaction of Neldazosin with alpha-1 adrenergic receptors. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an alpha-adrenoceptor antagonist, primarily targeting alpha-1 adrenergic receptors to elicit its pharmacological effects, such as vasodilation and reduction in blood pressure.[1] Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are classified into three subtypes: α1A, α1B, and α1D.[2][3] These receptors play a crucial role in the sympathetic nervous system by binding endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[4] This document outlines the theoretical signaling pathway of α1-ARs, a detailed protocol for a competitive radioligand binding assay, and a summary of binding affinities for common α1-AR antagonists.

Alpha-1 Adrenergic Receptor Signaling Pathway

Upon activation by an agonist, the α1-adrenergic receptor, a Gq protein-coupled receptor, initiates a signaling cascade.[2] The activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increase in intracellular Ca2+ and the presence of DAG together activate Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Radioligand Binding Assay Protocol for this compound

This protocol describes a competitive binding assay to determine the affinity of this compound for alpha-1 adrenergic receptors using a radiolabeled antagonist, such as [3H]-Prazosin.

Materials and Reagents

-

Membrane Preparation: Cell membranes expressing the alpha-1 adrenergic receptor subtype of interest (e.g., from transfected cell lines or tissue homogenates).

-

Radioligand: [3H]-Prazosin (a well-characterized alpha-1 antagonist).

-

Unlabeled Ligand: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled alpha-1 antagonist (e.g., 10 µM Phentolamine).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Experimental Workflow

The experimental workflow for the radioligand binding assay consists of several key steps, from sample preparation to data analysis.

Detailed Protocol

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the target receptor in an appropriate ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation + [3H]-Prazosin + assay buffer.

-

Non-specific Binding: Membrane preparation + [3H]-Prazosin + high concentration of non-labeled antagonist (e.g., 10 µM Phentolamine).

-

Competition Binding: Membrane preparation + [3H]-Prazosin + varying concentrations of this compound.

-

-

The final assay volume is typically 250 µL.

-

-

Incubation:

-

Initiate the binding reaction by adding the membrane preparation to the wells.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.

-

Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Counting:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding of [3H]-Prazosin as a function of the logarithm of the this compound concentration.

-

-

Determine IC50:

-

The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of [3H]-Prazosin. This can be determined from the competition curve using non-linear regression analysis.

-

-

Calculate Ki:

-

The inhibition constant (Ki) for this compound, which represents its affinity for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand ([3H]-Prazosin).

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

-

Quantitative Data for Alpha-1 Adrenergic Receptor Antagonists

While specific binding affinity data for this compound is not extensively detailed in publicly available literature, the following table summarizes the binding affinities (Ki or pKi values) for other common alpha-1 adrenergic receptor antagonists for comparative purposes.

| Compound | Receptor Subtype | Binding Affinity (pKi) | Reference |

| Tamsulosin | α1A | 10.38 | |

| α1B | 9.33 | ||

| α1D | 9.85 | ||

| Prazosin | α1A | ~9.39 | |

| α1B | ~9.33 | ||

| α1D | ~9.85 | ||

| Silodosin | α1A | High selectivity | |

| Doxazosin | α1 | Kd ≈ 0.2 nM |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Conclusion

This document provides a comprehensive overview of the signaling pathway of alpha-1 adrenergic receptors and a detailed protocol for conducting a radioligand binding assay to determine the affinity of this compound. While specific quantitative data for this compound is limited, the provided methodology and comparative data for other antagonists offer a solid foundation for researchers to characterize its pharmacological profile. Careful execution of the described protocol and data analysis will yield valuable insights into the interaction of this compound with its target receptors.

References

- 1. This compound|High-Purity Alpha-Blocker|RUO [benchchem.com]

- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism [frontiersin.org]

Application Notes and Protocols for Assessing Neldazosin's Effects on Smooth Muscle Contraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neldazosin is an alpha-1 adrenergic receptor antagonist.[1] These antagonists are known to inhibit smooth muscle contraction by blocking the effects of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) on alpha-1 adrenoceptors.[2] This action leads to smooth muscle relaxation, a property that is therapeutically valuable in conditions such as hypertension and benign prostatic hyperplasia (BPH).[1][3] The protocol outlined below provides a detailed methodology for assessing the inhibitory effects of this compound on smooth muscle contraction using the isolated organ bath technique, a fundamental and robust method in pharmacology.[4]

Principle of the Assay

The isolated organ bath technique allows for the study of smooth muscle tissues in an in vitro environment that mimics physiological conditions. In this protocol, a segment of vascular smooth muscle, such as the rat thoracic aorta, is suspended in an organ bath containing a physiological salt solution. The tissue is attached to a force transducer to measure isometric contractions. Contraction is induced by an alpha-1 adrenergic agonist, such as phenylephrine (B352888). The ability of this compound to inhibit these contractions is then quantified by generating concentration-response curves.

Materials and Reagents

-

Equipment:

-

Isolated organ bath system with tissue holders

-

Thermostatically controlled water circulator

-

Carbogen (B8564812) gas cylinder (95% O2 / 5% CO2)

-

Isometric force-displacement transducer

-

Data acquisition system and software

-

Dissection microscope and tools

-

Analytical balance

-

pH meter

-

-

Reagents:

-

This compound

-

Phenylephrine hydrochloride

-

Potassium chloride (KCl)

-

Krebs-Henseleit Solution Components:

-

NaCl

-

KCl

-

KH2PO4

-

MgSO4·7H2O

-

NaHCO3

-

CaCl2·2H2O

-

D-Glucose

-

-

Distilled or deionized water

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound if necessary

-

Experimental Protocols

Preparation of Krebs-Henseleit Solution (1 L)

-

Dissolve the following salts in 800 mL of distilled water:

-

NaCl: 6.9 g

-

KCl: 0.35 g

-

KH2PO4: 0.16 g

-

MgSO4·7H2O: 0.29 g

-

NaHCO3: 2.1 g

-

-

Slowly add CaCl2·2H2O (0.37 g) while stirring to prevent precipitation.

-

Add D-Glucose (2.0 g) and dissolve completely.

-

Adjust the final volume to 1 L with distilled water.

-

Aerate the solution with carbogen gas (95% O2 / 5% CO2) for at least 30 minutes before use. The pH should be approximately 7.4.

Tissue Preparation (Rat Thoracic Aorta)

-

Humanely euthanize a male Wistar rat (250-300 g) following approved institutional guidelines.

-

Carefully dissect the thoracic aorta and place it in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.

-

Under a dissection microscope, remove adherent connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in width.

Experimental Setup and Equilibration

-

Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

-

Apply an initial resting tension of 1.5-2.0 g to the tissues and allow them to equilibrate for 60-90 minutes.

-

During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

Viability Test

-

After equilibration, test the viability of the aortic rings by inducing a contraction with 80 mM KCl.

-

Once a stable plateau is reached, wash the tissues with fresh Krebs-Henseleit solution to return to baseline tension.

-

Tissues that do not show a robust contraction to KCl should be discarded.

Assessment of this compound's Effect on Phenylephrine-Induced Contraction

-

After the viability test and return to baseline, incubate the aortic rings with a specific concentration of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle (control) for 30 minutes.

-

Generate a cumulative concentration-response curve for phenylephrine by adding increasing concentrations of phenylephrine (e.g., 1 nM to 100 µM) to the organ bath.

-

Allow the contraction to reach a stable plateau at each concentration before adding the next.

-

Record the contractile force at each phenylephrine concentration.

Data Presentation and Analysis

The contractile response to phenylephrine is typically expressed as a percentage of the maximal contraction induced by 80 mM KCl. The data can be analyzed using non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response). The effect of this compound is quantified by calculating the pA2 value from a Schild plot, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Table 1: Effect of this compound on Phenylephrine-Induced Contraction in Rat Aorta

| This compound Concentration (nM) | Phenylephrine EC50 (nM) | Emax (% of KCl max) |

| 0 (Control) | 50 | 100 |

| 1 | 150 | 100 |

| 10 | 500 | 100 |

| 100 | 1500 | 98 |

Note: The data presented in this table is hypothetical and serves as an example of expected results.

Table 2: Pharmacological Parameters of this compound

| Parameter | Value |

| pA2 | 8.5 |

| Schild Slope | 1.05 |

Note: The data presented in this table is hypothetical and based on the expected competitive antagonism of an alpha-1 blocker.

Mandatory Visualizations

Signaling Pathway of Alpha-1 Adrenoceptor and Inhibition by this compound

Caption: Alpha-1 adrenoceptor signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing this compound's Effects

Caption: Experimental workflow for the isolated organ bath protocol.

References

- 1. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacological evidence of distinct alpha 1-adrenoceptor subtypes mediating the contraction of human prostatic urethra and peripheral artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Improving the Oral Bioavailability of Neldazosin Formulations

Welcome to the technical support center for Neldazosin formulation development. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: The primary challenges in enhancing the oral bioavailability of this compound, a Biopharmaceutics Classification System (BCS) Class II compound, stem from its low aqueous solubility.[1] This poor solubility leads to a low dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption.[1][2] Consequently, a significant portion of the administered dose may not be absorbed, leading to reduced therapeutic efficacy and potential gastrointestinal side effects.[3] Other contributing factors can include first-pass metabolism.[3]

Q2: Which formulation strategies are most effective for improving this compound's oral bioavailability?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs like this compound. The most common and effective approaches include:

-

Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate. Techniques like micronization and nanosuspension are often utilized.

-

Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution by converting it to an amorphous form and increasing its wettability.

-

Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and nanoemulsions can improve the solubility and absorption of lipophilic drugs.

-

Complexation: Using complexing agents like cyclodextrins can increase the solubility of this compound by forming inclusion complexes.

Q3: How can I troubleshoot inconsistent dissolution profiles for my this compound formulation?

A3: Inconsistent dissolution profiles can arise from several factors. Here’s a troubleshooting guide:

-

Check for Polymorphism: Ensure that the crystalline form of this compound is consistent across batches, as different polymorphs can have different solubilities and dissolution rates.

-

Evaluate Excipient Variability: Variations in the grade or source of excipients, especially polymers in solid dispersions, can impact drug release.

-

Assess Manufacturing Process Parameters: Critical process parameters such as mixing time, granulation fluid volume, and compression force should be tightly controlled.

-

Investigate Drug-Excipient Interactions: Potential interactions between this compound and excipients could alter the drug's properties.

Troubleshooting Guides

Issue: Poor Dissolution Rate of this compound Solid Dispersion

Symptoms:

-

In vitro dissolution studies show less than 80% drug release after 60 minutes in standard dissolution media.

-

High variability in dissolution profiles between batches.

Possible Causes & Solutions:

| Possible Cause | Troubleshooting Steps |

| Incomplete Amorphization | 1. Verify Amorphous State: Use Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm the absence of crystallinity. 2. Optimize Solvent Evaporation/Melt Extrusion Parameters: Increase the cooling rate or adjust the solvent system to favor amorphous conversion. |

| Polymer Selection | 1. Screen Different Polymers: Test various hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®) to find one that provides optimal solubility enhancement and physical stability. 2. Adjust Drug-to-Polymer Ratio: A higher polymer concentration can sometimes improve dissolution, but may also lead to slower release if the polymer forms a highly viscous gel layer. |

| Particle Size of the Solid Dispersion | 1. Milling/Sieving: Mill the solid dispersion to a smaller and more uniform particle size to increase the surface area available for dissolution. |

Issue: Low Oral Bioavailability in Animal Studies Despite Good In Vitro Dissolution

Symptoms:

-

Pharmacokinetic studies in rats show a low Area Under the Curve (AUC) and maximum concentration (Cmax) for the this compound formulation.

Possible Causes & Solutions:

| Possible Cause | Troubleshooting Steps |

| First-Pass Metabolism | 1. Investigate Metabolic Pathways: Use in vitro liver microsome assays to determine the extent of this compound metabolism. 2. Co-administration with Inhibitors: Consider co-formulating with inhibitors of relevant metabolic enzymes (e.g., piperine (B192125) for CYP3A4) to increase systemic exposure. |

| P-glycoprotein (P-gp) Efflux | 1. Caco-2 Permeability Assay: Conduct a Caco-2 cell permeability assay to assess if this compound is a substrate for P-gp efflux pumps. 2. Incorporate P-gp Inhibitors: Formulate with excipients that have P-gp inhibitory effects to enhance intestinal absorption. |

| Precipitation in the GI Tract | 1. Use Precipitation Inhibitors: Include polymers like HPMC or PVP in the formulation to maintain a supersaturated state of this compound in the gastrointestinal tract. |

Data Presentation

Table 1: Comparison of Different this compound Formulation Strategies

| Formulation Strategy | Key Advantages | Potential Challenges | Typical Fold Increase in Bioavailability |

| Micronization | Simple and cost-effective process. | Limited enhancement for very poorly soluble drugs. | 1.5 - 3 fold |

| Nanosuspension | Significant increase in surface area and dissolution velocity. | Physical instability (particle aggregation). | 3 - 8 fold |

| Solid Dispersion (Amorphous) | Substantial increase in apparent solubility and dissolution rate. | Physical instability (recrystallization), potential for drug-polymer interactions. | 5 - 15 fold |

| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Enhanced solubilization and lymphatic transport. | High surfactant levels can cause GI irritation, limited drug loading. | 4 - 10 fold |

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

-

Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (B109758), Methanol (B129727).

-

Procedure:

-

Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

-

Dissolve both components in a 1:1 (v/v) mixture of dichloromethane and methanol to form a clear solution.

-

Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed.

-

Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

-

Pulverize the resulting solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.

-

Store the prepared solid dispersion in a desiccator until further analysis.

-

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

-

Apparatus: USP Dissolution Apparatus 2 (Paddles).

-

Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by 900 mL of phosphate (B84403) buffer (pH 6.8).

-

Procedure:

-

Set the paddle speed to 75 RPM and maintain the temperature at 37 ± 0.5°C.

-

Place the this compound formulation (equivalent to 10 mg of this compound) in the dissolution vessel.

-

Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).

-

Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

-

Filter the samples through a 0.45 µm syringe filter.

-

Analyze the concentration of this compound in the samples using a validated HPLC method.

-

Visualizations

Caption: Experimental workflow for developing and evaluating this compound formulations.

Caption: Troubleshooting pathway for low oral bioavailability of this compound.

References

Technical Support Center: Neldazosin-Induced Postural Hypotension in Animal Models

Frequently Asked Questions (FAQs)

Q1: Why does Neldazosin, an alpha-1 adrenergic antagonist, cause postural hypotension?

A1: this compound, like other alpha-1 adrenergic antagonists, blocks the action of norepinephrine (B1679862) on alpha-1 adrenoceptors located on vascular smooth muscle.[1][2] This blockade leads to vasodilation (widening of blood vessels) and a subsequent drop in blood pressure.[2] When an animal rapidly changes posture from a horizontal to a vertical position (e.g., during a tilt-table test), the normal reflex vasoconstriction that counteracts the gravitational pull on blood is impaired. This results in a transient decrease in cerebral blood flow, leading to postural (or orthostatic) hypotension.

Q2: What are the key animal models used to study drug-induced postural hypotension?

A2: The most common animal model for assessing postural hypotension is the anesthetized rat or dog subjected to a tilt-table test.[3] Anesthesia can blunt the baroreceptor reflexes, which may increase the sensitivity of the model for detecting drug-induced cardiovascular changes.[4] Conscious, telemetered animals can also be used to avoid the confounding effects of anesthesia.

Q3: What are the critical parameters to measure during a postural hypotension study?

A3: The primary parameters to monitor are systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR). The key indicator of postural hypotension is a significant drop in blood pressure upon tilting, often defined as a decrease of ≥20 mmHg in SBP or ≥10 mmHg in DBP within 3 minutes of the postural change.

Q4: How can I minimize the variability in my postural hypotension experiments?

A4: To ensure reproducibility, it is crucial to standardize the experimental conditions. This includes:

-

Consistent Anesthesia: Use the same anesthetic agent and maintain a consistent depth of anesthesia throughout the experiment.

-

Standardized Tilt Protocol: Use a fixed angle and duration for the tilt. A common protocol involves a 45° to 90° head-up tilt for a duration of 3 minutes.

-

Acclimatization: Allow animals to acclimatize to the experimental setup to minimize stress-induced physiological changes.

-

Baseline Measurements: Always record stable baseline cardiovascular parameters before drug administration and tilting.

Troubleshooting Guide

| Issue | Potential Cause | Troubleshooting Strategy |

| High variability in baseline blood pressure. | 1. Inconsistent depth of anesthesia. 2. Stress in conscious animals. 3. Improper catheter placement. | 1. Monitor anesthetic depth closely. 2. Allow for a longer acclimatization period. 3. Ensure arterial catheter is correctly placed and patent. |

| No significant hypotensive response to this compound. | 1. Inadequate dose. 2. Animal model is not sensitive enough. 3. Compensatory mechanisms are masking the effect. | 1. Perform a dose-response study to determine an effective dose. 2. Consider using an anesthetized model to reduce compensatory reflexes. 3. Analyze heart rate changes for signs of reflex tachycardia. |

| Excessive and prolonged hypotension leading to animal morbidity. | 1. Dose of this compound is too high. 2. Synergistic effects with anesthetic agents. | 1. Start with a lower dose and perform careful dose escalation. 2. Review the cardiovascular effects of the chosen anesthetic. 3. Have supportive measures like fluid resuscitation available. |

| Inconsistent results between animals. | 1. Genetic variability within the animal strain. 2. Differences in age or weight. 3. Variations in experimental procedure. | 1. Use a well-defined, inbred animal strain. 2. Use animals of a similar age and weight range. 3. Strictly adhere to the standardized protocol for all animals. |

Strategies to Reduce this compound-Induced Postural Hypotension

The following strategies are based on general pharmacological principles for alpha-1 adrenergic antagonists and require validation for this compound.

Dose Titration

A primary strategy to mitigate postural hypotension is to start with a low dose of the drug and gradually increase it over time. This allows the cardiovascular system to adapt to the vasodilatory effects.

Table 1: Hypothetical Dose-Response of an Alpha-1 Blocker on Mean Arterial Pressure (MAP) in a Rat Tilt-Table Test

| Dose (mg/kg, IV) | Baseline MAP (mmHg) | MAP at Peak Tilt (mmHg) | % Decrease in MAP |

| Vehicle | 105 ± 5 | 98 ± 6 | 6.7% |

| 0.01 | 102 ± 4 | 85 ± 5 | 16.7% |

| 0.03 | 100 ± 5 | 70 ± 7 | 30.0% |

| 0.1 | 98 ± 6 | 55 ± 8 | 43.9% |

Data is representative and not specific to this compound.

Co-administration with a Beta-Blocker

Studies have shown that co-administration of a non-selective beta-blocker, such as propranolol, can antagonize the hypotensive effects of alpha-blockers. The proposed mechanism involves the blockade of beta-2 adrenergic receptor-mediated vasodilation, which can unmask a pressor response.

Table 2: Effect of Propranolol on Alpha-1 Blocker-Induced Hypotension in Rats

| Treatment Group | Baseline MAP (mmHg) | MAP after Alpha-1 Blocker (mmHg) | MAP after Propranolol (mmHg) |

| Alpha-1 Blocker alone | 110 ± 7 | 80 ± 6 | N/A |

| Alpha-1 Blocker + Propranolol | 108 ± 5 | 78 ± 5 | 95 ± 7 |

Data is representative and based on the findings of the cited study.

Exploring Alpha-1 Adrenoceptor Subtype Selectivity

Alpha-1 adrenoceptors are divided into subtypes (α1A, α1B, and α1D), which have different distributions in tissues. The α1B subtype is predominantly found in vascular smooth muscle and is a key mediator of blood pressure regulation. Drugs that are more selective for the α1A subtype, which is prevalent in the prostate and bladder neck, may have a lower propensity to cause postural hypotension. Investigating the alpha-1 adrenoceptor subtype selectivity of this compound could inform the development of strategies to mitigate its hypotensive effects.

Experimental Protocols

Protocol 1: Tilt-Table Test for Assessing Postural Hypotension in Anesthetized Rats

Objective: To evaluate the effect of a test substance on the cardiovascular response to a postural challenge.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthetic (e.g., urethane/chloralose combination)

-

Tilt-table capable of moving from 0° (horizontal) to at least 60° (head-up)

-

Arterial catheter (e.g., polyethylene (B3416737) tubing)

-

Pressure transducer and data acquisition system

-

This compound or other test substance

-

Vehicle control

Procedure:

-

Anesthetize the rat and ensure a stable level of anesthesia.

-

Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Secure the animal in a supine position on the tilt-table.

-

Allow the cardiovascular parameters to stabilize for at least 30 minutes to obtain baseline readings.

-

Perform a control tilt: rapidly move the table to a 60° head-up position and maintain for 3 minutes, continuously recording blood pressure and heart rate.

-

Return the table to the horizontal position and allow for a stabilization period.

-

Administer the vehicle control intravenously and repeat the tilt procedure after a set time (e.g., 15 minutes).

-

Administer ascending doses of this compound, allowing for a sufficient period between doses for the effects of the previous dose to be observed and for the cardiovascular parameters to return towards baseline. Repeat the tilt procedure for each dose.

-

Monitor the animal's vital signs throughout the experiment.

Data Analysis:

-

Calculate the mean arterial pressure (MAP) and heart rate (HR) at baseline and the maximum change during the tilt for each treatment group.

-

Compare the responses between the vehicle and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).

Visualizations

Caption: Experimental workflow for the rat tilt-table test.

Caption: Alpha-1 adrenoceptor signaling pathway in vascular smooth muscle.

References

- 1. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Are the cardiovascular effects and '5-HT syndrome' induced by MDL 73,975 and flesinoxan in the dog mediated by 5-HT1A receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Managing Neldazosin metabolic instability in liver microsomes

Technical Support Center: Neldazosin Metabolism

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the metabolic instability of this compound observed in human liver microsome (HLM) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolic stability a concern?

A1: this compound is an investigational compound under development. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies have revealed that it exhibits high metabolic instability in human liver microsomes.[1][2][3] This rapid metabolism can lead to low bioavailability and a short half-life in vivo, potentially limiting its therapeutic efficacy. Understanding and managing this instability is a critical step in its development.

Q2: What are the primary metabolic pathways for this compound?

A2: this compound is primarily metabolized by cytochrome P450 (CYP) enzymes located in the liver.[4][5] Reaction phenotyping studies indicate that CYP3A4 is the major enzyme responsible for its clearance, with minor contributions from CYP2C9. The primary metabolic route is hydroxylation, followed by subsequent oxidation to a carboxylic acid metabolite.

Q3: What does "intrinsic clearance (CLint)" mean in the context of this compound?

A3: Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific compound, independent of other physiological factors like blood flow. It is determined from in vitro experiments, such as microsomal stability assays, and is expressed in units of µL/min/mg of microsomal protein. A high CLint value for this compound suggests that the compound is rapidly metabolized by liver enzymes.

Q4: How is the in vitro half-life (t1/2) of this compound calculated from microsomal stability data?

A4: The in vitro half-life is calculated from the first-order elimination rate constant (k), which is determined by plotting the natural logarithm of the percentage of this compound remaining versus time. The slope of this line is -k. The half-life is then calculated using the formula: t1/2 = 0.693 / k.

Troubleshooting Guide

This guide addresses common issues encountered during the in vitro assessment of this compound's metabolic stability in human liver microsomes.

Issue 1: High variability in this compound depletion rates between replicate wells.

-

Potential Cause 1: Inconsistent Microsome Distribution. Human liver microsomes are a suspension and can settle over time, even when kept on ice. This can lead to inconsistent amounts of microsomal protein being added to each well.

-

Solution: Gently vortex or invert the microsomal stock solution before each aspiration. Avoid vigorous shaking, which can denature the enzymes.

-

-

Potential Cause 2: Temperature Fluctuations. Inconsistent temperatures across the incubation plate can lead to variable enzyme activity.

-

Solution: Ensure the incubation plate reaches a stable 37°C before adding the NADPH regenerating system to start the reaction. Use a water bath or a calibrated incubator.

-

-

Potential Cause 3: Pipetting Errors. Small volume additions, especially of the concentrated this compound stock or internal standard, can be a significant source of variability.

-

Solution: Use calibrated pipettes and perform a visual check of the tips after dispensing to ensure complete transfer. A multi-channel pipette should be used with care to ensure all channels are aspirating and dispensing equally.

-

Issue 2: this compound concentration is unexpectedly low at the 0-minute time point (Poor Recovery).

-

Potential Cause 1: Non-specific Binding. this compound, being a lipophilic compound, may bind to the plastic of the incubation plate or pipette tips.

-

Solution: Use low-binding polypropylene (B1209903) plates. To quantify the extent of the issue, run a control incubation without the NADPH regenerating system and compare the this compound concentration at the end of the incubation period to the initial concentration.

-

-

Potential Cause 2: Instability in the Incubation Buffer. this compound may be chemically unstable at the pH of the incubation buffer (typically pH 7.4).

-

Solution: Assess the chemical stability of this compound in the incubation buffer without microsomes or NADPH. If instability is observed, the buffer composition may need to be adjusted, though this can impact enzyme activity.

-

-

Potential Cause 3: Inefficient Extraction. The quenching/extraction solvent (e.g., acetonitrile (B52724) with internal standard) may not be efficiently precipitating protein and releasing the compound.

-

Solution: Ensure the volume of the quenching solution is sufficient, typically at least 3-5 times the incubation volume. Vortex the samples thoroughly after adding the quenching solution and ensure complete protein precipitation by centrifugation before LC-MS/MS analysis.

-

Issue 3: The NADPH regenerating system appears to be inactive or inefficient.

-

Potential Cause 1: Degraded Reagents. The components of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate) can degrade if not stored properly.

-

Solution: Prepare fresh solutions from high-quality reagents. Store stock solutions in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles.

-

-

Potential Cause 2: Inactive G6PDH Enzyme. The glucose-6-phosphate dehydrogenase (G6PDH) enzyme is critical for the regeneration of NADPH but can lose activity over time.

-

Solution: Test the activity of the G6PDH stock. If inactive, purchase a new batch of the enzyme.

-

-

Potential Cause 3: Suboptimal Cofactor Concentration. Insufficient concentrations of NADP+ or glucose-6-phosphate can be rate-limiting.

-

Solution: Verify the final concentrations of all regenerating system components in the incubation against the protocol. The typical concentration for NADPH is 1-2 mM.

-

Quantitative Data Summary

The following tables summarize the metabolic stability and reaction phenotyping data for this compound.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value | Units |

| Microsomal Protein Concentration | 0.5 | mg/mL |

| This compound Concentration | 1.0 | µM |

| In Vitro Half-Life (t1/2) | 8.2 | min |

| Intrinsic Clearance (CLint) | 105.4 | µL/min/mg protein |

Table 2: this compound Reaction Phenotyping using CYP-Specific Inhibitors

| CYP Inhibitor (Concentration) | This compound % Remaining (at 15 min) | % Inhibition of Metabolism |

| No Inhibitor (Control) | 32.5% | - |

| Ketoconazole (1 µM, CYP3A4) | 85.2% | 78.1% |

| Sulfaphenazole (10 µM, CYP2C9) | 45.8% | 19.7% |

| Quinidine (1 µM, CYP2D6) | 33.1% | 0.9% |

| Furafylline (10 µM, CYP1A2) | 31.9% | -0.9% |

Experimental Protocols

Protocol 1: this compound Metabolic Stability Assay in Human Liver Microsomes

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).

-

Prepare a 1 M stock solution of this compound in DMSO. Further dilute in acetonitrile to 125 µM.

-

Prepare an NADPH regenerating system solution containing 3.3 mM MgCl2, 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.

-

Prepare a quenching solution of acetonitrile containing a suitable internal standard (e.g., 100 nM Tolbutamide).

-

-

Incubation Procedure:

-

Thaw pooled human liver microsomes (from a 20 mg/mL stock) on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.

-

In a 96-well plate, add 98 µL of the microsomal solution (final concentration 0.5 mg/mL) to each well.

-

Add 2 µL of the 125 µM this compound stock solution (final concentration 1 µM).

-

Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

-

Initiate the reaction by adding 100 µL of the pre-warmed NADPH regenerating system solution.

-

At specified time points (e.g., 0, 5, 10, 15, 30, and 45 min), stop the reaction by adding 300 µL of the cold quenching solution.

-

-

Sample Analysis:

-

Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

-

Quantify the remaining this compound concentration by comparing its peak area to that of the internal standard.

-

Protocol 2: this compound CYP450 Reaction Phenotyping

-

Assay Setup:

-

This experiment is run similarly to the metabolic stability assay, but with the inclusion of specific CYP450 inhibitors.

-

Prepare stock solutions of CYP-specific inhibitors (e.g., Ketoconazole for CYP3A4, Sulfaphenazole for CYP2C9) in a suitable solvent.

-

Set up incubation wells as follows:

-

Control wells: No inhibitor.

-

Inhibitor wells: Add the specific inhibitor to the desired final concentration.

-

-

-

Incubation and Analysis:

-

Add the inhibitor to the microsome solution and pre-incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Add this compound and proceed with the incubation and reaction initiation as described in Protocol 1.

-

Incubate for a single, fixed time point (e.g., 15 minutes, where approximately 50-70% of the compound is metabolized in the control).

-

Quench the reaction, process the samples, and analyze by LC-MS/MS.

-

Calculate the percent inhibition by comparing the amount of this compound remaining in the inhibitor wells to the control wells.

-

Visualizations

References

- 1. mercell.com [mercell.com]

- 2. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Safety Pharmacology of Neldazosin and Other Alpha-Blockers: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardiovascular safety profiles of the alpha-1 adrenergic antagonist Neldazosin and other drugs in its class, including prazosin, doxazosin, and tamsulosin. This document synthesizes available preclinical and clinical data to inform early-stage drug development and risk assessment.

This compound, as an alpha-adrenoreceptor antagonist, primarily exerts its pharmacological effects by blocking alpha-adrenergic receptors, which leads to vasodilation and a reduction in blood pressure.[1] Alpha-1 adrenergic blockers are a well-established class of drugs used for treating conditions such as hypertension and benign prostatic hyperplasia (BPH).[2][3] While effective, their safety profile, particularly concerning cardiovascular effects, is a critical consideration in drug development. This guide focuses on the comparative safety pharmacology of this compound and other widely used alpha-blockers, presenting available data on their effects on key cardiovascular parameters.

Mechanism of Action: The Alpha-1 Adrenergic Signaling Pathway

Alpha-1 adrenergic receptors (α1-ARs) are G protein-coupled receptors that mediate the effects of catecholamines like norepinephrine (B1679862) and epinephrine.[4][5] Their activation in vascular smooth muscle leads to vasoconstriction and an increase in blood pressure. Alpha-blockers counteract this effect by competitively inhibiting these receptors. The signaling cascade initiated by α1-AR activation is crucial to understanding the mechanism of action of these drugs.

Upon agonist binding, the α1-AR activates the Gq alpha subunit of its associated G protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to a cascade of downstream signaling events that ultimately result in smooth muscle contraction.

Comparative Cardiovascular Safety Data